Tramadol hydrochloride
Overview
Description
Tramadol Hydrochloride is a centrally acting synthetic opioid analgesic used to treat moderate to moderately severe pain. It is structurally similar to codeine and morphine and is known for its dual mechanism of action, which includes both opioid receptor binding and inhibition of norepinephrine and serotonin reuptake .
Mechanism of Action
Target of Action
Tramadol hydrochloride, a synthetic analgesic drug, exhibits both opioid and non-opioid properties . It primarily targets the central nervous system (CNS) and has been widely used to treat moderate to severe pain . Tramadol selectively activates the µ-opioid receptor, mainly through its active metabolite (+)-M1 .
Mode of Action
Tramadol’s mode of action is dual: it acts as a selective agonist of mu receptors and inhibits the reuptake of serotonin and norepinephrine . This dual action contributes significantly to its analgesic effect by blocking nociceptive impulses at the spinal level . The two enantiomers in the racemic mixture of Tramadol display differing affinities for various receptors. (+/-)-Tramadol preferentially inhibits serotonin reuptake, whereas (-)-tramadol mainly inhibits noradrenaline reuptake .
Biochemical Pathways
Tramadol is metabolized in the liver by N-and O-demethylation mediated by the cytochrome P450 pathways, particularly CYP2D6 . This process leads to the production of active metabolites, including (+)-M1, which have a stronger affinity for the µ-opioid receptor . Any impairment in these systems or concurrent use of other medications metabolized through the same hepatic pathways may cause overdose or intoxication .
Pharmacokinetics
Tramadol’s pharmacokinetics are influenced by its fast metabolism and excretion, which necessitate multiple doses per day . This rapid metabolism can lead to several side effects . To overcome this limitation, new pharmaceutical formulations are being developed to protect the drug, target its delivery, sustain its release, and reduce the daily dose, aiming to minimize side effects .
Result of Action
The molecular and cellular effects of Tramadol’s action are diverse and can affect multiple organ systems . These effects include gastrointestinal disturbances, CNS depression, seizures, anxiety, anoxic brain damage, palpitations, hypertension, respiratory and renal system impairments, rhabdomyolysis, hypoglycemia, and serotonin syndrome . Seizures are more common in Tramadol intoxication than with other opioids .
Action Environment
Environmental factors, such as concurrent use of other medications, particularly CNS depressants like benzodiazepines and ethanol, can influence Tramadol’s action, efficacy, and stability . These factors can lead to increased risks of overdose or intoxication . Therefore, physicians must be aware of Tramadol’s adverse effects, substantial abuse potential, and drug interactions to weigh its risk–benefit ratio for pain management .
Biochemical Analysis
Biochemical Properties
Tramadol hydrochloride interacts with mu opioid receptors, and its M1 metabolite, produced by liver O-demethylation, shows a higher affinity for opioid receptors than the parent drug .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to ameliorate behavioural, biochemical, mitochondrial and histological alterations in ICV-STZ-induced sporadic dementia of Alzheimer’s type in rats .
Molecular Mechanism
The molecular mechanism of action of this compound involves its dual action as an opioid μ1 receptor agonist and a monoamine reuptake inhibitor . These actions make this compound effective for complicated pain associated with neuropathic disorders.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to have long-term effects on cellular function. For example, it has been found to significantly attenuate behavioral, biochemical, mitochondrial and histological alterations in ICV-STZ-treated rats .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, it has been found to have neuroprotective potential at low (5 mg/kg) and intermediate (10 mg/kg) doses .
Metabolic Pathways
This compound is involved in metabolic pathways that include liver O-demethylation . This process produces the M1 metabolite of this compound, which has a higher affinity for opioid receptors than the parent drug .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tramadol Hydrochloride is synthesized through a multi-step process. The key intermediate, 2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol, is prepared by reacting cyclohexanone with 3-methoxyphenylmagnesium bromide, followed by reductive amination with dimethylamine . The final step involves the reaction of the intermediate with hydrochloric acid to form this compound .
Industrial Production Methods: Industrial production of this compound typically involves the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The process is optimized for large-scale production, with careful control of reaction conditions such as temperature, pressure, and pH .
Chemical Reactions Analysis
Types of Reactions: Tramadol Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Tramadol can be oxidized to form N-oxide derivatives.
Reduction: Reduction of Tramadol can lead to the formation of secondary amines.
Substitution: Tramadol can undergo nucleophilic substitution reactions, particularly at the dimethylamino group
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Tramadol Hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of opioid receptor binding and synthetic methodologies.
Biology: Investigated for its effects on neurotransmitter systems and pain pathways.
Medicine: Extensively studied for its analgesic properties and potential use in pain management protocols.
Industry: Used in the development of new analgesic formulations and drug delivery systems .
Comparison with Similar Compounds
Codeine: Another opioid analgesic with similar pain-relieving properties but a different metabolic pathway.
Morphine: A more potent opioid analgesic with a higher risk of addiction and side effects.
Gabapentin: An anticonvulsant with pain-relieving effects, used for neuropathic pain
Uniqueness of Tramadol Hydrochloride: this compound is unique due to its dual mechanism of action, which combines opioid receptor binding with inhibition of norepinephrine and serotonin reuptake. This dual action makes it effective for a broader range of pain conditions, including both nociceptive and neuropathic pain .
Biological Activity
Tramadol hydrochloride is a synthetic opioid analgesic commonly used for the management of moderate to severe pain. Its pharmacological effects are attributed to its dual mechanism of action, which involves both opioid receptor agonism and inhibition of norepinephrine and serotonin reuptake. This article delves into the biological activity of this compound, supported by various studies and clinical findings.
Tramadol functions primarily through two pathways:
- Opioid Receptor Agonism : Tramadol binds to the μ-opioid receptors in the brain, producing analgesic effects similar to those of traditional opioids.
- Monoamine Reuptake Inhibition : It inhibits the reuptake of norepinephrine and serotonin, enhancing the descending inhibitory pathways that modulate pain perception.
This unique mechanism allows tramadol to provide effective pain relief while potentially reducing the risk of some adverse effects associated with stronger opioids.
Pharmacokinetics
Tramadol is rapidly absorbed after oral administration, achieving peak plasma concentrations within 1.6 to 1.9 hours. Its bioavailability is approximately 75%, influenced by first-pass metabolism. The drug is metabolized primarily in the liver, producing an active metabolite (M1) that contributes to its analgesic effects.
Parameter | Value |
---|---|
Bioavailability | ~75% |
Peak Plasma Concentration | 300 µg/L (tramadol) |
Time to Peak Concentration | 1.6-1.9 hours |
Active Metabolite (M1) | Cmax: 55 µg/L; Tmax: 3 hours |
Clinical Efficacy
Several studies have demonstrated the efficacy of tramadol in managing chronic pain conditions such as osteoarthritis. A notable study compared a bilayer formulation of tramadol (65% sustained-release/35% immediate-release) with placebo in patients with knee osteoarthritis:
- Study Design : Multicenter, randomized, placebo-controlled trial.
- Results :
- Tramadol showed a significant reduction in pain scores compared to placebo (p = 0.042).
- The cumulative retention rate was higher in the tramadol group (83.7% vs. 69.0% for placebo).
- Adverse events were reported in 80.6% of patients during the open-label phase, with common issues including nausea and dizziness .
Biochemical Effects
Research indicates that tramadol administration can influence various biochemical parameters:
- Antioxidant Activity : A study assessed the impact of tramadol on oxidative stress markers in rats, revealing significant reductions in glutathione peroxidase (GPX) and glutathione (GSH) levels, indicating impaired antioxidant defense mechanisms .
- Inflammatory Markers : Administration resulted in decreased levels of pro-inflammatory cytokines such as IL-1β and TNF-α, suggesting a modulatory effect on inflammatory responses .
Biochemical Parameter | Normal Control Group | Tramadol Therapeutic Group | Overdose Group |
---|---|---|---|
Sialic Acid (ng/ml) | 2.71 ± 0.15 | 3.35 ± 0.32 | Not specified |
TNF-α (pg/ml) | 17.89 ± 2.84 | 2.44 ± 0.24 | Not specified |
IL-1B (pg/ml) | 4.16 ± 0.33 | Not specified | Not specified |
Case Studies
A case report highlighted tramadol dependence in a patient who initially used it for pain management after a shoulder injury while serving in the military. The patient escalated her dosage to achieve desired effects and ultimately required treatment for dependence, illustrating the potential for misuse despite its therapeutic benefits .
Properties
IUPAC Name |
(1R,2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.ClH/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3;/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3;1H/t14-,16+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKXEPBICJTCRU-XMZRARIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)OC)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7023691, DTXSID60933340 | |
Record name | Tramadol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7023691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60933340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36282-47-0, 148229-78-1, 22204-88-2 | |
Record name | Tramadol hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36282-47-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tramadol hydrochloride [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036282470 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tramadol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7023691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60933340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-(±)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.122 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CIS-(±) -2-[ (DIMETHYLAMINO) METHYL]-1- (METHOXYPHENYL)CYCLOHEXANOL HYDROCHLORIDE AMINO] ETHYL] -1,2 -BENZENDIOL HYDROCHLORIDE. | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRAMADOL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9N7R477WCK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.